molecular formula C7H7KO3S2 B12667861 Thiosulfuric acid, monobenzyl ester, potassium salt CAS No. 26264-34-6

Thiosulfuric acid, monobenzyl ester, potassium salt

Cat. No.: B12667861
CAS No.: 26264-34-6
M. Wt: 242.4 g/mol
InChI Key: NZEJCMLETQTQGX-UHFFFAOYSA-M
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Description

Thiosulfuric acid, monobenzyl ester, potassium salt is a chemical compound that belongs to the family of thiosulfuric acid derivatives. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiosulfuric acid moiety esterified with a benzyl group and neutralized with a potassium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiosulfuric acid, monobenzyl ester, potassium salt typically involves the reaction of thiosulfuric acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

H2S2O3+C6H5CH2OHC6H5CH2S2O3H+H2O\text{H}_2\text{S}_2\text{O}_3 + \text{C}_6\text{H}_5\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{S}_2\text{O}_3\text{H} + \text{H}_2\text{O} H2​S2​O3​+C6​H5​CH2​OH→C6​H5​CH2​S2​O3​H+H2​O

The resulting ester is then neutralized with potassium hydroxide to form the potassium salt:

C6H5CH2S2O3H+KOHC6H5CH2S2O3K+H2O\text{C}_6\text{H}_5\text{CH}_2\text{S}_2\text{O}_3\text{H} + \text{KOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{S}_2\text{O}_3\text{K} + \text{H}_2\text{O} C6​H5​CH2​S2​O3​H+KOH→C6​H5​CH2​S2​O3​K+H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

Thiosulfuric acid, monobenzyl ester, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiosulfuric acid esters.

Scientific Research Applications

Thiosulfuric acid, monobenzyl ester, potassium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiosulfuric acid derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of thiosulfuric acid, monobenzyl ester, potassium salt involves its interaction with specific molecular targets. The compound can act as a sulfur donor, participating in redox reactions and influencing cellular pathways. Its effects are mediated through the modulation of enzyme activities and the alteration of cellular redox states.

Comparison with Similar Compounds

Similar Compounds

  • Thiosulfuric acid, sodium salt
  • Thiosulfuric acid, ammonium salt
  • Thiosulfuric acid, lithium salt

Uniqueness

Thiosulfuric acid, monobenzyl ester, potassium salt is unique due to the presence of the benzyl ester group, which imparts distinct chemical properties and potential applications. Compared to other thiosulfuric acid salts, it offers unique reactivity and potential for use in specialized applications.

Properties

CAS No.

26264-34-6

Molecular Formula

C7H7KO3S2

Molecular Weight

242.4 g/mol

IUPAC Name

potassium;oxido-oxo-phenylmethoxy-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C7H8O3S2.K/c8-12(9,11)10-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,11);/q;+1/p-1

InChI Key

NZEJCMLETQTQGX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COS(=O)(=S)[O-].[K+]

Origin of Product

United States

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